4-(Trifluoromethyl)cinnamamide
Overview
Description
4-(Trifluoromethyl)cinnamamide is a useful research compound. Its molecular formula is C10H8F3NO and its molecular weight is 215.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antitubercular Activity : A study demonstrated that derivatives of N-[4-(piperazin-1-yl)phenyl]cinnamamide, including a compound with trifluoromethyl substitution, exhibited good antitubercular activity against Mycobacterium tuberculosis (Patel & Telvekar, 2014).
Antidepressant Effects : Some cinnamamide derivatives, particularly those with a trifluoromethyl group, showed significant antidepressant activity. This finding suggests the potential of these compounds in treating depression (Han et al., 2014).
X-ray Diffraction Analysis : The chemical structure and crystallographic properties of 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one, a derivative of N-[4-(trifluoromethyl)phenyl]cinnamamide, were studied using X-ray diffraction, providing valuable data for understanding the molecular structure of these compounds (Quintana et al., 2016).
Broad Pharmacological Applications : Cinnamamides, including variants with trifluoromethyl groups, have been recognized for their wide range of pharmacological activities, such as antidepressant, anticonvulsant, and analgesic effects (Gaikwad, Nanduri & Madhavi, 2019).
Synthesis Efficiency : A study developed an efficient method for synthesizing cinnamamides from methyl cinnamates, highlighting the potential for rapid and economical production of these compounds for further drug activity research (Du et al., 2022).
Anticonvulsant Activity : The synthesis and evaluation of trifluoromethyl-substituted cinnamamides revealed that these compounds have anticonvulsant activities, particularly those with p- and m-trifluoromethyl groups (Li et al., 1984).
Safety and Hazards
The safety information for 4-(Trifluoromethyl)cinnamamide includes hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P271, and P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
The primary targets of 4-(Trifluoromethyl)cinnamamide are pathogenic fungi and bacteria . In C. albicans, the most likely targets are caHOS2 and caRPD3, while in S. aureus, the most likely target is saFABH .
Mode of Action
This compound interacts directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the cell wall and membrane, leading to cell death.
Biochemical Pathways
Its interaction with ergosterol suggests it may disrupt sterol biosynthesis, a critical pathway for fungal cell membrane integrity .
Pharmacokinetics
Its molecular weight of 21517 suggests it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The compound exhibits antimicrobial activity, being fungicidal against pathogenic fungi and bactericidal against bacteria . It disrupts the cell wall and membrane, leading to cell death .
Properties
IUPAC Name |
(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)8-4-1-7(2-5-8)3-6-9(14)15/h1-6H,(H2,14,15)/b6-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRFEFAHXYCKRO-ZZXKWVIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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